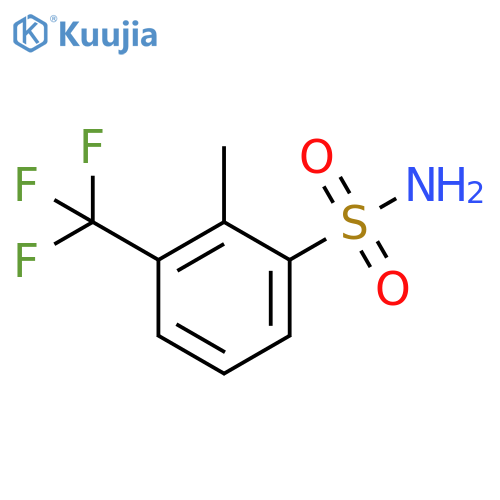Cas no 1208074-79-6 (2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide)

1208074-79-6 structure
商品名:2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
CAS番号:1208074-79-6
MF:C8H8F3NO2S
メガワット:239.214831352234
MDL:MFCD12026248
CID:4577431
PubChem ID:50998099
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(trifluoromethyl)benzenesulfonamide
- 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
- YLPZPOWHZGYMJC-UHFFFAOYSA-N
- GS0871
- AKOS017565809
- DTXSID801246120
- SB80972
- G57119
- EN300-112528
- SCHEMBL6193205
- Z1443585586
- 1208074-79-6
- 2-Methyl-3-(trifluoromethyl)benzene sulfonamide
-
- MDL: MFCD12026248
- インチ: 1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)
- InChIKey: YLPZPOWHZGYMJC-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=CC(C(F)(F)F)=C1C
計算された属性
- せいみつぶんしりょう: 239.02278416g/mol
- どういたいしつりょう: 239.02278416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-112528-0.25g |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-112528-2.5g |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 95.0% | 2.5g |
$1147.0 | 2025-02-21 | |
| TRC | B487270-10mg |
2-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Alichem | A013007093-500mg |
2-Methyl-3-(trifluoromethyl)benzenesulfonamide |
1208074-79-6 | 97% | 500mg |
$831.30 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589382-1g |
2-Methyl-3-(trifluoromethyl)benzenesulfonamide |
1208074-79-6 | 97% | 1g |
¥3773.0 | 2023-04-05 | |
| Enamine | EN300-112528-0.5g |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 95.0% | 0.5g |
$457.0 | 2025-02-21 | |
| Enamine | EN300-112528-0.05g |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 95.0% | 0.05g |
$118.0 | 2025-02-21 | |
| Oakwood | 038067-5g |
2-Methyl-3-(trifluoromethyl)benzene sulfonamide |
1208074-79-6 | 5g |
$1735.00 | 2023-09-16 | ||
| Enamine | EN300-112528-10g |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
1208074-79-6 | 94% | 10g |
$2638.0 | 2023-10-26 | |
| A2B Chem LLC | AV47554-10g |
2-Methyl-3-(trifluoromethyl)benzenesulfonamide |
1208074-79-6 | 94% | 10g |
$2812.00 | 2024-04-20 |
2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1208074-79-6 (2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
